N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide
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Overview
Description
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide typically involves the reaction of 4-(1,3-benzothiazol-2-yl)aniline with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
- 3-(4-fluorophenyl)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]prop-2-enamide
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide
Uniqueness
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide stands out due to its unique combination of a benzothiazole moiety and a bromobenzamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3OS2/c22-15-5-3-4-14(12-15)19(26)25-21(27)23-16-10-8-13(9-11-16)20-24-17-6-1-2-7-18(17)28-20/h1-12H,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUXBLWJRXVINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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